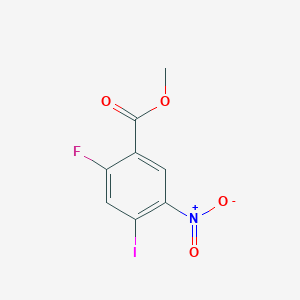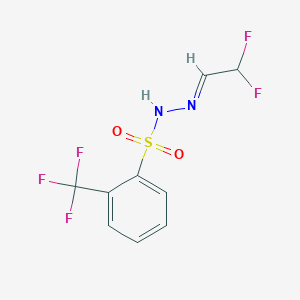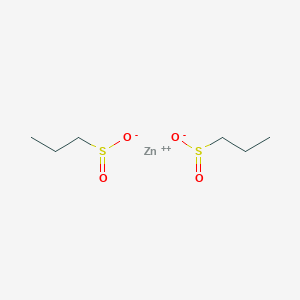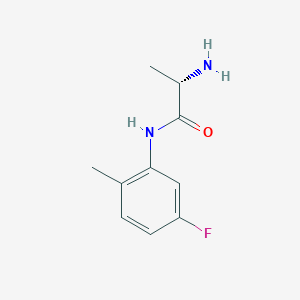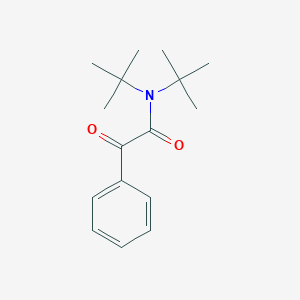
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide is an organic compound with the molecular formula C16H23NO2. It is characterized by the presence of two tert-butyl groups attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide typically involves the reaction of phenylacetic acid with tert-butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group can yield secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.
類似化合物との比較
- N,N-Di-tert-butyl-2-oxo-2-phenylacetamide
- N,N-Diethyl-2-oxo-2-phenylacetamide
- N,N-Dimethyl-2-oxo-2-phenylacetamide
Comparison: this compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and binding properties. In contrast, N,N-Diethyl-2-oxo-2-phenylacetamide and N,N-Dimethyl-2-oxo-2-phenylacetamide have smaller alkyl groups, resulting in different steric and electronic effects.
特性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC名 |
N,N-ditert-butyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)17(16(4,5)6)14(19)13(18)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChIキー |
MJEYHBFJTKDQIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C(=O)C(=O)C1=CC=CC=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


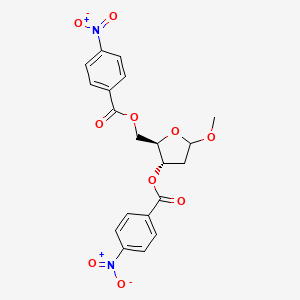
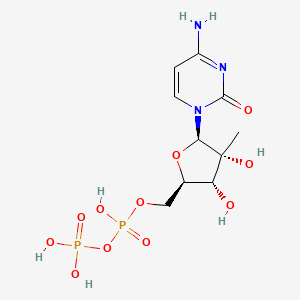
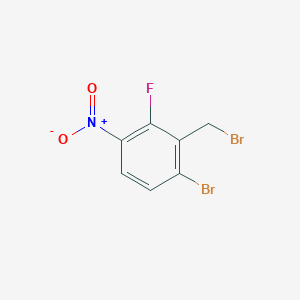
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
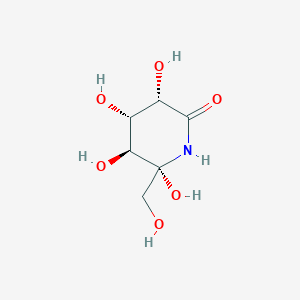
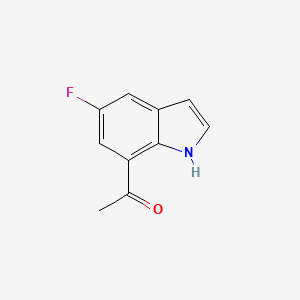
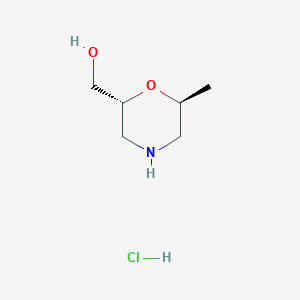
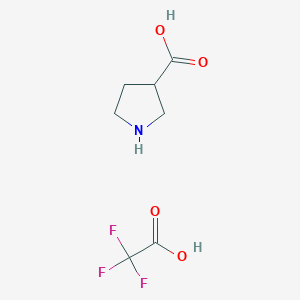
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
